molecular formula C16H12N2O B6324491 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile CAS No. 876734-22-4

1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile

Cat. No.: B6324491
CAS No.: 876734-22-4
M. Wt: 248.28 g/mol
InChI Key: UUTBJIWPHZEART-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure consists of an indole core substituted with a methoxyphenyl group at the 1-position and a cyano group at the 3-position. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate indole precursor under acidic conditions. One common method includes the Fischer indole synthesis, where the hydrazine reacts with a ketone or aldehyde to form the indole ring system. The cyano group can be introduced through a subsequent reaction, such as the Sandmeyer reaction, where a diazonium salt intermediate is converted to the nitrile.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitro groups (NO2) can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The indole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-1H-imidazole-3-carbonitrile: Similar structure but with an imidazole ring instead of an indole.

    1-(4-Methoxyphenyl)-1H-indole-3-carboxaldehyde: Similar structure but with a formyl group instead of a cyano group.

Uniqueness: 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile is unique due to the presence of both the methoxyphenyl and cyano groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions and transformations that are not possible with other similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c1-19-14-8-6-13(7-9-14)18-11-12(10-17)15-4-2-3-5-16(15)18/h2-9,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTBJIWPHZEART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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